![molecular formula C9H7NO B13979669 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole CAS No. 503605-58-1](/img/structure/B13979669.png)
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system combining azetidine, pyran, and pyrrole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be synthesized through various methods, including:
Annulation of the Pyran Ring: This involves the addition of a pyran ring to an existing pyrrole ring.
Intramolecular Cyclization: This method involves the cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be compared with other similar compounds, such as:
Pyrano[3,4-C]pyrrole: A related compound with a similar fused ring system but lacking the azetidine ring.
Pyrrolo[3,4-C]pyridine: Another heterocyclic compound with a pyrrole and pyridine ring system.
Uniqueness: this compound is unique due to the presence of the azetidine ring, which imparts distinct structural and electronic properties compared to other similar compounds .
Propriétés
Numéro CAS |
503605-58-1 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
10-oxa-5-azatricyclo[5.4.0.02,5]undeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-3-10-5-7-2-4-11-6-8(7)9(1)10/h1-5H,6H2 |
Clé InChI |
QOMNHGRIAYEFMT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C=CN3C=C2C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



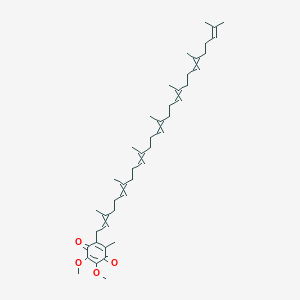
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

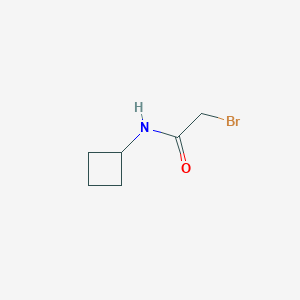
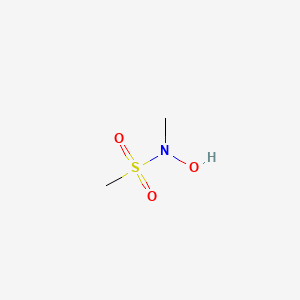
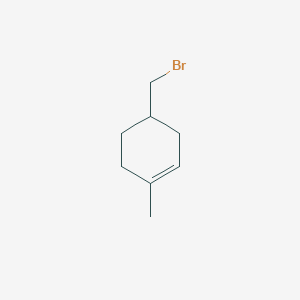

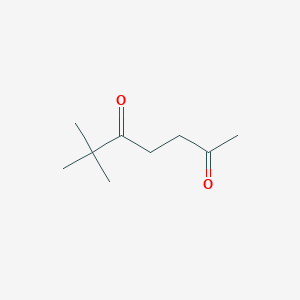
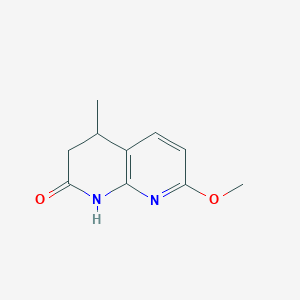
![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
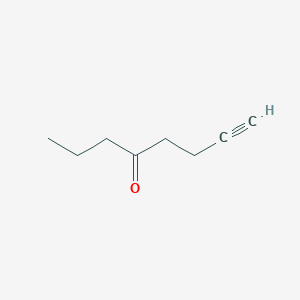
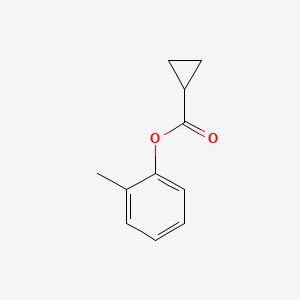
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
